molecular formula C10H11N3O B177685 (5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone CAS No. 121306-58-9

(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone

Cat. No. B177685
Key on ui cas rn: 121306-58-9
M. Wt: 189.21 g/mol
InChI Key: KKMMIKKVFRCZBO-UHFFFAOYSA-N
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Patent
US04895947

Procedure details

Nineteen grams of this hydrazone was suspended in 50 ml of biphenyl ether, followed by stirring at 200°-220° C. (bath temperature) for 3 hours. After cooling, the reaction liquid was purified by silica gel chromatography (CHCl3 :MeOH=100:1). Thus there was obtained 8.0 g of 1-nicotinoyl-5-methyl-2-pyrazoline in the form of an oil (bp. 143°-145° C./0.3 mmHg). The yield was 42.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
biphenyl ether
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][N:10]=[CH:11]/[CH:12]=[CH:13]/[CH3:14])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1>C1(C2C=CC=CC=2)C=CC=CC=1.CCOCC>[C:1]([N:9]1[CH:13]([CH3:14])[CH2:12][CH:11]=[N:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)NN=C\C=C\C
Step Two
Name
biphenyl ether
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring at 200°-220° C. (bath temperature) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (CHCl3 :MeOH=100:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)N1N=CCC1C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 42.1%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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